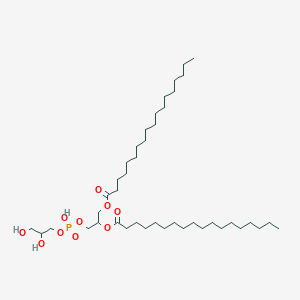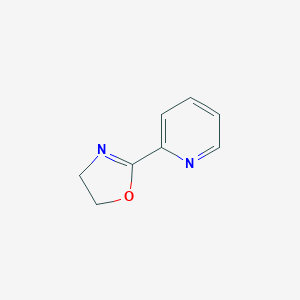
二硬脂酰聚氧丙烯甘油酯
描述
Distearoyl phosphatidylglycerol is a type of phosphatidylglycerol where both acyl groups are stearoyl. It is a glycerophospholipid found in various biological membranes and plays a crucial role in pulmonary surfactant and other cellular processes .
科学研究应用
Distearoyl phosphatidylglycerol has numerous applications in scientific research:
Chemistry: It is used in the study of lipid bilayers and membrane dynamics.
Biology: It plays a role in the formation of pulmonary surfactant and is involved in cellular signaling pathways.
Medicine: It is used in drug delivery systems, particularly in liposomal formulations for targeted drug delivery.
Industry: It is utilized in the formulation of various cosmetic and pharmaceutical products .
作用机制
Target of Action
The primary target of DSPG is the respiratory mucus, specifically in patients with cystic fibrosis (CF) . The compound interacts with the mucus, which is a protective barrier against inhaled exogenous particles and bacteria .
Mode of Action
DSPG acts by improving the surface and transport properties of CF mucus . It has been shown to decrease the adhesiveness and stickiness of CF mucus, which are partly responsible for impairing mucus transport . DSPG achieves this by enhancing the clearance of respiratory mucus .
Biochemical Pathways
It is known that dspg plays a role in the enhancement of respiratory mucus clearance . This suggests that DSPG may interact with the biochemical components of respiratory mucus, particularly the lipid content, which is known to be increased in CF .
Pharmacokinetics
It is known that dspg liposomes can be administered at a non-cytotoxic concentration .
Result of Action
The administration of DSPG results in improved mucus clearance in CF patients . Specifically, DSPG significantly decreases the work of adhesion of CF mucus . Furthermore, it enhances the rate of mucociliary transport and cough clearance of CF respiratory mucus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DSPG. It is known, though, that DSPG liposomes can improve the transport properties of CF mucus in the presence of water .
生化分析
Biochemical Properties
Distearoyl Phosphatidylglycerol interacts with various enzymes, proteins, and other biomolecules. It has been shown to enhance respiratory mucus clearance, making it an efficient form of phosphatidylglycerol . The nature of these interactions is complex and involves changes in the adhesive properties of mucus.
Cellular Effects
Distearoyl Phosphatidylglycerol has profound effects on various types of cells and cellular processes. It influences cell function by altering the properties of mucus, which in turn affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Distearoyl Phosphatidylglycerol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These interactions lead to a decrease in the adhesiveness and stickiness of mucus, thereby enhancing its transport .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Distearoyl Phosphatidylglycerol change over time. It has been observed that DSPG liposomes improve the cough and mucociliary transport in cystic fibrosis patients
准备方法
Synthetic Routes and Reaction Conditions
Distearoyl phosphatidylglycerol can be synthesized through the esterification of glycerol with stearic acid, followed by phosphorylation. The reaction typically involves the use of catalysts and specific reaction conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, distearoyl phosphatidylglycerol is produced using high-purity reagents and controlled reaction environments. The process often includes steps such as thin-layer chromatography to verify the purity of the compound .
化学反应分析
Types of Reactions
Distearoyl phosphatidylglycerol undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at the glycerol backbone or the fatty acid chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield alcohols .
相似化合物的比较
Similar Compounds
Distearoylphosphatidylcholine: Another phospholipid with similar fatty acid chains but different head groups.
Dipalmitoylphosphatidylglycerol: Similar to distearoyl phosphatidylglycerol but with palmitic acid instead of stearic acid.
Dioleoylphosphatidylglycerol: Contains oleic acid chains instead of stearic acid .
Uniqueness
Distearoyl phosphatidylglycerol is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its role in enhancing respiratory mucus clearance in cystic fibrosis patients highlights its therapeutic potential .
属性
IUPAC Name |
[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H83O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40,43-44H,3-38H2,1-2H3,(H,47,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJZSBGHRPJMMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H83O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963376 | |
| Record name | 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4537-78-4 | |
| Record name | Distearoylphosphatidylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4537-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Distearoyl phosphatidylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DISTEAROYLPHOSPHATIDYLGLYCEROL, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4271ZA8WXO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)


![2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B54323.png)





